N-Propionyl coenzyme a lithium salt

Catalog No.
S882193
CAS No.
108321-21-7
M.F
C24H40LiN7O17P3S
M. Wt
830.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propionyl coenzyme a lithium salt

CAS Number

108321-21-7

Product Name

N-Propionyl coenzyme a lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C24H40LiN7O17P3S

Molecular Weight

830.6 g/mol

InChI

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1

InChI Key

CXNLEKKSVXVZAF-IEQRABFGSA-N

SMILES

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Role in Metabolic Studies

N-Propionyl-CoA is a crucial intermediate metabolite in the catabolism (breakdown) of several amino acids, including isoleucine, valine, and methionine []. Studying its metabolism can provide insights into various physiological processes and potential disease mechanisms.

  • Inborn errors of metabolism

    Researchers utilize N-Propionyl-CoA to investigate specific inborn errors of metabolism, such as propionic acidemia, where its levels can be abnormally elevated []. By studying its metabolism in affected individuals compared to healthy controls, researchers can gain a deeper understanding of the underlying biochemical pathways and potential therapeutic targets [].

  • Mitochondrial function

    N-Propionyl-CoA is metabolized within the mitochondria, the cell's powerhouses. Studying its metabolism can help assess mitochondrial function and its role in various cellular processes []. This information is valuable in understanding the contribution of mitochondrial dysfunction to various diseases.

Applications in Enzyme Research

N-Propionyl-CoA can be used as a substrate for various enzymes involved in its metabolism. Studying the interaction of these enzymes with N-Propionyl-CoA helps researchers understand their function, regulation, and potential roles in disease development.

  • Enzyme characterization

    N-Propionyl-CoA can be used to characterize the activity and kinetic properties of enzymes involved in its metabolism, such as propionyl-CoA carboxylase []. This information is crucial for understanding the regulation of these enzymes and their potential roles in cellular processes.

  • Drug discovery

    Studying the interaction of N-Propionyl-CoA with enzymes involved in its metabolism can aid in the development of new drugs for various diseases. For example, researchers might explore molecules that inhibit specific enzymes, potentially regulating N-Propionyl-CoA levels for therapeutic benefit [].

N-Propionyl coenzyme A lithium salt is a derivative of coenzyme A, specifically formed by the propionylation of the coenzyme. It is classified under the chemical formula C₂₄H₃₉LiN₇O₁₇P₃S and has a molecular weight of 829.53 g/mol. This compound plays a crucial role in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine .

n-Propionyl-CoA functions as an intermediate metabolite in the propionic acid pathway. It carries the propionyl group through a series of enzymatic reactions, enabling its conversion to succinyl-CoA. Succinyl-CoA then enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) [].

  • Acylation Reactions: It acts as an acyl donor in the formation of propionyl derivatives of various substrates.
  • Metabolic Pathways: It is involved in the methylaspartate cycle, where it contributes to the metabolism of propionic acid and related compounds .

These reactions are essential for energy production and biosynthesis in living organisms.

The synthesis of N-Propionyl coenzyme A lithium salt can be achieved through several methods:

  • Chemical Synthesis: This involves the reaction of coenzyme A with propionic acid under specific conditions to form the propionyl derivative.
  • Enzymatic Methods: Enzymes like propionyl-CoA synthetase can catalyze the formation of this compound from propionic acid and coenzyme A .

These methods allow for the production of N-Propionyl coenzyme A lithium salt with varying degrees of purity.

N-Propionyl coenzyme A lithium salt has multiple applications:

  • Biochemical Research: It is used extensively in studies involving metabolic pathways and enzymatic reactions.
  • Pharmaceutical Development: Its role as a metabolic intermediate makes it a candidate for drug development, particularly for conditions related to amino acid metabolism .

The compound's versatility enhances its utility in both research and therapeutic contexts.

Several compounds share structural or functional similarities with N-Propionyl coenzyme A lithium salt. Here are some notable examples:

Compound NameStructural FormulaUnique Features
Acetyl Coenzyme AC₂₄H₃₉N₇O₁₇P₃SInvolved in fatty acid metabolism
Succinyl Coenzyme AC₂₄H₃₉N₇O₁₇P₃SKey player in the citric acid cycle
Butyryl Coenzyme AC₂₄H₃₉N₇O₁₇P₃SParticipates in butyrate metabolism

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific involvement in the catabolism of branched-chain amino acids, which distinguishes it from other acyl-CoA derivatives. Its role in the methylaspartate cycle further highlights its specialized function within metabolic pathways .

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

830.15742843 g/mol

Monoisotopic Mass

830.15742843 g/mol

Heavy Atom Count

53

Dates

Modify: 2023-08-15

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